

Application Notes: GSK2973980A in Fatty Acid Uptake Assays

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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

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Introduction

GSK2973980A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in triglyceride synthesis, the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides. By inhibiting DGAT1, **GSK2973980A** is expected to modulate intracellular lipid accumulation. These application notes provide a detailed protocol for utilizing **GSK2973980A** in fatty acid uptake assays to investigate its effect on fatty acid metabolism in a cellular context.

Mechanism of Action

GSK2973980A acts as a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. DGAT1 is a crucial enzyme in the metabolic pathway responsible for the synthesis of triglycerides. Specifically, it facilitates the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule, forming a triglyceride for storage in lipid droplets. By inhibiting DGAT1, **GSK2973980A** blocks this terminal step, leading to a reduction in triglyceride synthesis and potentially impacting the overall uptake and trafficking of fatty acids within the cell.



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Mechanism of Action of **GSK2973980A**

Experimental Protocols

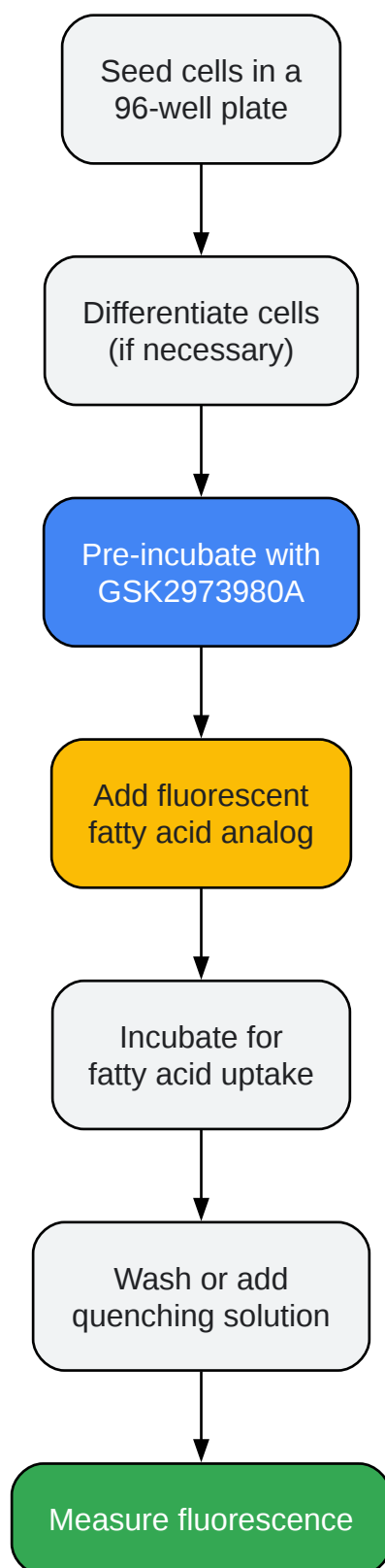
In Vitro Fatty Acid Uptake Assay Using a Fluorescent Fatty Acid Analog

This protocol describes the use of a fluorescently labeled fatty acid analog to measure fatty acid uptake in cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) and to assess the inhibitory effect of **GSK2973980A**.

Materials:

- Cultured cells capable of fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes)
- Black-walled, clear-bottom 96-well plates
- Serum-free culture medium (e.g., DMEM)
- Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)
- **GSK2973980A**
- Positive control inhibitor (optional)
- Phosphate-buffered saline (PBS)
- Quenching solution (if required by the specific assay kit)
- Fluorescence microplate reader

Experimental Workflow:



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Workflow for Fatty Acid Uptake Assay

Procedure:

- Cell Culture and Seeding:
 - Culture cells to the desired confluency in appropriate growth medium.
 - For 3T3-L1 cells, differentiate preadipocytes into mature adipocytes following standard protocols.[\[1\]](#)
 - Seed the differentiated or target cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a stock solution of **GSK2973980A** in a suitable solvent (e.g., DMSO).
 - On the day of the assay, prepare serial dilutions of **GSK2973980A** in serum-free medium to achieve the desired final concentrations.
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the **GSK2973980A**-containing medium (or vehicle control) to the respective wells.
 - Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
- Fatty Acid Uptake Measurement:
 - Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.
 - Add the fluorescent fatty acid analog working solution to each well.
 - Incubate the plate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C to allow for fatty acid uptake.[\[2\]](#)
 - Terminate the uptake by either washing the cells with cold PBS or by adding a membrane-impermeable quenching solution, as per the assay kit's protocol.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Data Acquisition:

- Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., for BODIPY™ FL C12, Ex/Em = 488/523 nm).[5]

Data Presentation

The following tables represent illustrative data demonstrating the expected effect of **GSK2973980A** on fatty acid uptake.

Table 1: Dose-Dependent Inhibition of Fatty Acid Uptake by **GSK2973980A**

GSK2973980A Concentration (nM)	Mean Fluorescence Intensity (RFU)	Standard Deviation	% Inhibition
0 (Vehicle)	15,000	850	0
1	13,500	780	10
10	9,750	620	35
100	6,000	450	60
1000	3,750	300	75
10000	3,150	280	79

Table 2: IC50 Determination for **GSK2973980A**

Parameter	Value
IC50 (nM)	~50

Note: The data presented are for illustrative purposes only and may not represent actual experimental results.

Conclusion

The provided protocol offers a framework for assessing the impact of the DGAT1 inhibitor **GSK2973980A** on cellular fatty acid uptake. By measuring the reduction in the accumulation of a fluorescent fatty acid analog, researchers can quantify the inhibitory potency of **GSK2973980A** and elucidate its role in modulating lipid metabolism. This assay is suitable for screening and characterizing compounds that target fatty acid uptake and triglyceride synthesis pathways.

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